
Sodium oxolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic antimicrobial related to NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.
Aplicaciones Científicas De Investigación
DNA Gyrase Interaction
- Oxolinic acid, a potent inhibitor of DNA gyrase and DNA synthesis, has been shown to induce DNA cleavage in Escherichia coli when combined with sodium dodecyl sulfate. This suggests a close interaction between oxolinic acid and DNA gyrase sites on the chromosome (Snyder & Drlica, 1979).
Enzymatic Activity
- The nalA gene product in Escherichia coli, which interacts with nalidixic and oxolinic acids, has been linked to DNA gyrase activity. This protein is inhibited by oxolinic acid, impacting DNA synthesis (Sugino et al., 1977).
Antimicrobial Properties
- Oxolinic acid demonstrates antimicrobial effectiveness against gram-negative pathogens like Proteus vulgaris, primarily impacting DNA synthesis. Its action does not extend to gram-positive bacteria or fungi (Pianotti, Mohan & Schwartz, 1968).
Analytical Chemistry Applications
- Methods have been developed to determine oxolinic acid residues in fish tissues using gas chromatography-mass spectrometry (GC-MS) (Takatsuki, 1991).
Environmental Impact
- The sorption of oxolinic acid to marine sediments has been studied, showing its increased binding with higher mineral and organic matter content in sediments. This is relevant for understanding the environmental fate of oxolinic acid in aquaculture settings (Pouliquen & Bris, 1996).
Influence on DNA Replication
- Oxolinic acid can inhibit ATP-dependent replicative DNA synthesis in Escherichia coli, demonstrating its potential impact on bacterial growth and replication (Staudenbauer, 1976).
Propiedades
Número CAS |
59587-08-5 |
|---|---|
Nombre del producto |
Sodium oxolinate |
Fórmula molecular |
C13H10NNaO5 |
Peso molecular |
283.21 g/mol |
Nombre IUPAC |
sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17);/q;+1/p-1 |
Clave InChI |
WANXPWCBQXXPFK-UHFFFAOYSA-M |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
SMILES canónico |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
Otros números CAS |
59587-08-5 |
Sinónimos |
Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





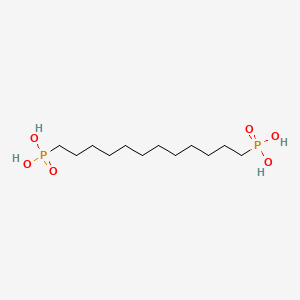
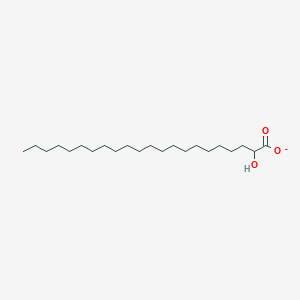
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
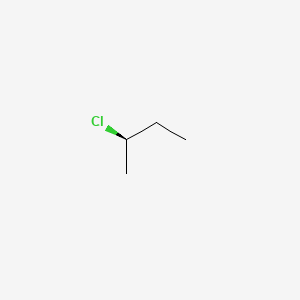
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
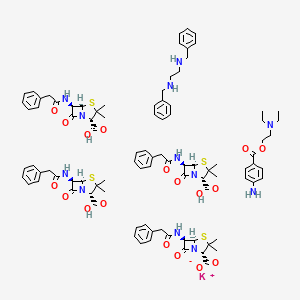
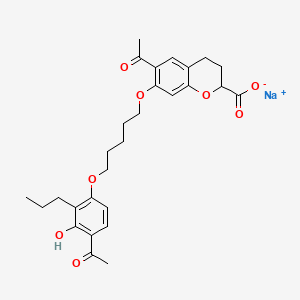
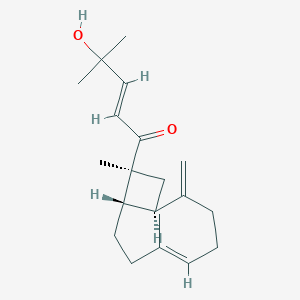
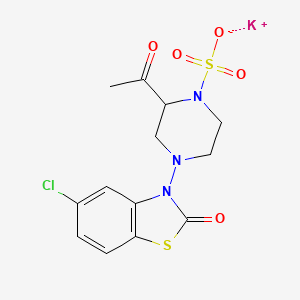


![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)